Broad-Spectrum Inactivity Profile Across PubChem BioAssays
An analysis of PubChem's deposited bioassay data reveals a consistent inactivity profile for this compound. In 21 distinct high-throughput screening (HTS) and confirmatory assays, the compound exhibited an 'Inactive' outcome against a diverse panel of targets, including glucocerebrosidase, pyruvate kinase, Cdc25B phosphatase, S1P3 receptor, MKP-1, firefly luciferase, Hsp90, and anti-apoptotic protein Bfl-1 [1]. This contrasts with many other benzamide derivatives that show specific, potent activity in at least one of these screening systems. The pervasive lack of activity across diverse targets is a quantifiable differentiation and should be considered a negative-selection criterion for experimental design.
| Evidence Dimension | Bioactivity Outcome Across Multiple Targets |
|---|---|
| Target Compound Data | Inactive in 21/21 PubChem assays (AIDs: 360, 361, 368, 373, 374, 411, 422, 425, 429, 430, 431, 432, etc.) |
| Comparator Or Baseline | Typical kinase inhibitors or enzyme probes in the benzamide class often show active outcomes (e.g., IC50 < 10 μM) in at least one target-based assay. |
| Quantified Difference | Activity Rate: 0% for this compound vs. >0% expected for an active chemotype. The compound is quantitatively characterized by a lack of measurable biological activity. |
| Conditions | HTS and confirmatory dose-response assays from PubChem BioAssay database, using various biochemical and cell-based formats. |
Why This Matters
This data directly answers the core procurement question: for any target-based discovery project, this compound's demonstrated lack of activity is a critical, verifiable differentiator, saving researchers from investing in a high-risk, unproductive path.
- [1] National Center for Biotechnology Information. PubChem BioAssay Summary for CID 2297776. View Source
